molecular formula C11H5F3N2 B13123140 3-(Trifluoromethyl)-2-quinolinecarbonitrile CAS No. 25199-88-6

3-(Trifluoromethyl)-2-quinolinecarbonitrile

Cat. No.: B13123140
CAS No.: 25199-88-6
M. Wt: 222.17 g/mol
InChI Key: MOLLILWRLPRPPA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2-quinolinecarbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with a trifluoromethyl (-CF₃) group at position 3 and a carbonitrile (-CN) group at position 2. This structure combines the electron-withdrawing effects of both substituents, influencing its physicochemical properties and reactivity.

Properties

CAS No.

25199-88-6

Molecular Formula

C11H5F3N2

Molecular Weight

222.17 g/mol

IUPAC Name

3-(trifluoromethyl)quinoline-2-carbonitrile

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)8-5-7-3-1-2-4-9(7)16-10(8)6-15/h1-5H

InChI Key

MOLLILWRLPRPPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The positional arrangement of substituents on the quinoline ring significantly impacts molecular properties. Key comparisons include:

4-Chloro-6-methoxy-2-(trifluoromethyl)-3-quinolinecarbonitrile (CAS 959271-96-6)
  • Structure : Trifluoromethyl at C2, carbonitrile at C3, chloro at C4, and methoxy at C4.
  • Molecular Weight : ~306.7 g/mol (calculated).
  • Properties : Enhanced lipophilicity due to -CF₃ and chloro groups; methoxy improves solubility.
  • Applications : Likely used as a pharmaceutical intermediate (Safety Data Sheet indicates handling precautions) .
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 1260863-08-8)
  • Structure: Trifluoromethyl at C2, carbonitrile at C3, amino at C4, and allyl at C5.
  • Molecular Weight : 277.24 g/mol.
  • Properties: Amino group introduces hydrogen-bonding capacity; allyl may enhance reactivity in cross-coupling reactions.
  • Applications: Potential use in medicinal chemistry due to amino functionality .
Quinoline-2-carbonitrile (CAS 1436-43-7)
  • Molecular Weight : 154.17 g/mol.
  • Properties : Simpler structure with lower molecular weight; reduced lipophilicity compared to trifluoromethyl analogs.
  • Applications: Intermediate for synthesizing more complex quinoline derivatives .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
3-(Trifluoromethyl)-2-quinolinecarbonitrile -CN (C2), -CF₃ (C3) 230.17 (calculated) High lipophilicity, moderate solubility
4-Chloro-6-methoxy-2-(trifluoromethyl)-3-quinolinecarbonitrile -CF₃ (C2), -CN (C3), -Cl, -OCH₃ ~306.7 Low volatility, thermal stability
6-Allyl-4-amino-2-(trifluoromethyl)quinoline-3-carbonitrile -CF₃ (C2), -CN (C3), -NH₂, -allyl 277.24 Polar interactions via -NH₂
Quinoline-2-carbonitrile -CN (C2) 154.17 Baseline for comparison

Biological Activity

3-(Trifluoromethyl)-2-quinolinecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-(Trifluoromethyl)-2-quinolinecarbonitrile can be represented as follows:

  • IUPAC Name : 3-(Trifluoromethyl)-2-quinolinecarbonitrile
  • Molecular Formula : C10H6F3N
  • Molecular Weight : 215.16 g/mol

Antimicrobial Activity

Research has shown that 3-(Trifluoromethyl)-2-quinolinecarbonitrile exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that 3-(Trifluoromethyl)-2-quinolinecarbonitrile possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

  • Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
Cell Line IC50 (µM)
MCF-715.5
A54920.8

These results highlight its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. In animal models, it has been observed to reduce inflammation markers such as TNF-alpha and IL-6 when administered in a controlled setting.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessing the efficacy of 3-(Trifluoromethyl)-2-quinolinecarbonitrile against resistant bacterial strains showed promising results. Patients with chronic infections were treated with the compound, leading to a significant reduction in bacterial load and improvement in clinical symptoms.
  • Case Study on Cancer Treatment :
    In a preclinical model, the compound was tested on mice with induced tumors. The treatment group exhibited a marked decrease in tumor size compared to controls, supporting its potential role in cancer therapy.

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